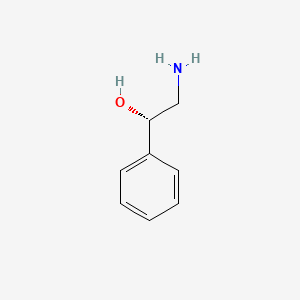

(S)-2-Amino-1-phenylethanol

Description

Significance of Chiral Amino Alcohols in Enantioselective Synthesis and Catalysis

Chiral amino alcohols are indispensable building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and other biologically active molecules. sciengine.comacs.org Their importance stems from their ability to induce stereoselectivity in chemical reactions, leading to the formation of a specific enantiomer of a desired product. This is crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological effects.

These compounds serve as precursors for chiral ligands, which are instrumental in various asymmetric reactions such as reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk For instance, chiral oxazaborolidine catalysts derived from amino alcohols are effective in the asymmetric reduction of prochiral ketones. polyu.edu.hk The development of catalysts based on chiral amino alcohols continues to be an active area of research due to their wide applicability and the relative ease with which they can be synthesized and recovered. polyu.edu.hk

Historical Context and Evolution of Research Pertaining to (S)-2-Amino-1-phenylethanol

The study of 2-amino-1-phenylethanol (B123470) and its enantiomers has a rich history. Early synthetic approaches included the reduction of 2-nitro-1-phenyl-ethanol and benzoyl cyanide. wikipedia.org A significant challenge in the early research was the resolution of the racemic mixture to obtain the pure enantiomers. The successful resolution of (R)- and this compound was a notable achievement, with the (S)-enantiomer being obtained in high optical purity through crystallization with specific solvents. biocrick.com

Over the years, research has evolved to develop more efficient and stereoselective methods for the synthesis of this compound. These include biocatalytic methods, such as the enantioselective reduction of 2-aminoacetophenone (B1585202) using microorganisms like Arthrobacter sulfureus, which can produce this compound with very high enantiomeric excess. researchgate.net Enzymatic cascades have also been developed for the high-yield synthesis of enantiopure 1,2-amino alcohols from readily available starting materials like L-phenylalanine. acs.orgacs.org

The applications of this compound have also expanded. It is used as a key intermediate in the synthesis of various pharmaceutical compounds, including those with potential antimalarial, anti-obesity, and anti-diabetic properties. medchemexpress.com Furthermore, derivatives of 2-amino-1-phenylethanol have been investigated for their activity as β2-adrenoceptor agonists.

Scope and Strategic Research Objectives for Advanced Studies on this compound

Future research on this compound is poised to focus on several key areas. A primary objective is the development of even more efficient and sustainable synthetic methodologies. This includes the refinement of biocatalytic and enzymatic cascade reactions to improve yields and reduce environmental impact. researchgate.netnih.gov

Another strategic direction is the design and synthesis of novel chiral ligands and catalysts derived from this compound for a broader range of asymmetric transformations. polyu.edu.hknih.gov This involves modifying the structure of the amino alcohol to fine-tune its steric and electronic properties, thereby enhancing the enantioselectivity and reactivity of the resulting catalysts. polyu.edu.hk

Furthermore, there is ongoing interest in exploring the biological activities of new derivatives of this compound. This includes the synthesis and screening of novel compounds for potential therapeutic applications in areas such as cancer and infectious diseases. medchemexpress.comnih.gov Computational studies are also being employed to better understand the interactions of these molecules with biological targets and to guide the design of more potent and selective compounds. researchgate.net

Physicochemical and Spectroscopic Data

Below are tables summarizing key physicochemical and spectroscopic properties of 2-Amino-1-phenylethanol.

Table 1: Physicochemical Properties of 2-Amino-1-phenylethanol

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | chemicalbook.com |

| Molecular Weight | 137.18 g/mol | chemicalbook.com |

| Melting Point | 56-58 °C | chemicalbook.comcarlroth.com |

| Boiling Point | 160 °C at 17 mmHg | chemicalbook.com |

| Water Solubility | 43.79 g/L at 20 °C | chemicalbook.com |

| pKa | 12.04 ± 0.35 | chemicalbook.com |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

|---|---|---|

| Optical Rotation [α]20/D | +43 ± 2°, c = 2% in ethanol | sigmaaldrich.com |

| InChI | 1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | sigmaaldrich.com |

| InChIKey | ULSIYEODSMZIPX-MRVPVSSYSA-N | sigmaaldrich.com |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)O | |

| ¹H NMR | Available | chemicalbook.com |

| ¹³C NMR | Available | chemicalbook.com |

| Mass Spectrometry | Available | chemicalbook.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIYEODSMZIPX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56613-81-1 | |

| Record name | (1S)-(+)-2-Amino-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 2 Amino 1 Phenylethanol and Its Enantiomers

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis offers a direct and efficient approach to producing enantiomerically enriched compounds from prochiral substrates. These methods are often preferred over classical resolution due to their potential for higher yields and atom economy.

Enantioselective Reduction of Prochiral Ketone Precursors (e.g., phenacyl chloride, 2-aminoacetophenone)

A prominent strategy for the asymmetric synthesis of (S)-2-Amino-1-phenylethanol involves the enantioselective reduction of prochiral ketone precursors. organicreactions.orgwikipedia.org Key substrates for this approach include phenacyl chloride and 2-aminoacetophenone (B1585202). missouristate.edutaylorfrancis.comgoogle.com

One notable method utilizes a chiral oxaborolidine catalyst for the borane (B79455) reduction of phenacyl chloride. This reaction yields the corresponding chiral chloro-alcohol with high enantiomeric excess (ee). Subsequent reaction with ammonium (B1175870) hydroxide (B78521) converts the chloro-alcohol into the desired this compound in good yield and high ee. taylorfrancis.com For instance, the reduction of a 0.9 M solution of phenacyl chloride in THF using a BH3:ketone:catalyst ratio of 0.6:1:0.003 at 65°C resulted in the chiral chloro-alcohol with a 95-96% ee at 100% conversion. taylorfrancis.com The subsequent amination of this intermediate with a large excess of 30% ammonium hydroxide in methanol (B129727) at room temperature for 2-3 days produced the amino alcohol with a 95% ee in an 85% yield. taylorfrancis.com

Another approach involves the hydrogenation of a blocked form of 2-aminoacetophenone. For example, the conversion of phenacyl chloride to its succinimide (B58015) derivative, followed by hydrogenation using a chiral ruthenium complex in the presence of a base and a chiral amine (Noyori procedure), can produce the optically active succinimido alcohol with an ee of 98%. taylorfrancis.com Hydrolysis of this intermediate with a dilute base then yields the optically active amino alcohol in very good yield and excellent enantioselectivity. taylorfrancis.com

Table 1: Enantioselective Reduction of Prochiral Ketones

| Precursor | Catalyst/Method | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Phenacyl chloride | Chiral oxaborolidine catalyzed borane reduction | (S)-2-Chloro-1-phenylethanol | 95-96% | Not specified |

| Phenacyl chloride succinimide | Chiral Ruthenium complex (Noyori hydrogenation) | (S)-Succinimido alcohol | 98% | Very good |

Chiral Auxiliary-Mediated Methodologies for Stereoselective Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective formation of the desired enantiomer. For example, chiral hydrazones can react with organolithium reagents to afford arylated or alkylated chiral hydrazines with very high diastereoselectivity (up to >99% de) and in high chemical yields. These hydrazines can then be readily converted to the corresponding chiral amino alcohols. nih.gov While this specific example does not directly describe the synthesis of this compound, the principle can be applied to its synthesis by selecting appropriate starting materials.

Biocatalytic and Enzymatic Approaches to this compound Synthesis

Biocatalysis, utilizing either isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign tool for asymmetric synthesis. acs.orgnih.gov These methods often proceed under mild reaction conditions and can exhibit excellent enantioselectivity. nih.govresearchgate.netfrontiersin.org

One biocatalytic approach involves the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of ketone precursors. For instance, the biotransformation of 2,2',4'-trichloroacetophenone (B44736) using baker's yeast can yield the corresponding (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol with a yield of over 74.5% and an enantiomeric excess of 97%. google.com This demonstrates the potential of whole-cell biocatalysts in producing chiral haloalcohols, which are precursors to chiral amino alcohols.

Multi-enzyme cascade reactions offer a more sophisticated biocatalytic route. acs.orgnih.gov In one such system, L-phenylalanine is converted to (R)-phenylethanolamine in a one-pot, two-step cascade. nih.gov This process involves the oxidation of an intermediate diol to (S)- or (R)-2-hydroxy-2-phenylacetaldehyde by an alcohol oxidase, followed by amination by an amine dehydrogenase to produce the enantiomerically pure phenylethanolamine. This route has been shown to produce (R)-phenylethanolamine with a 92% isolated yield and an enantiomeric excess of >99.9% from approximately 100 mg of the diol intermediate. nih.gov

Table 2: Biocatalytic Synthesis of Phenyl-substituted Ethanolamines

| Starting Material | Biocatalyst(s) | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| 2,2',4'-Trichloroacetophenone | Baker's yeast | (S)-2-Chloro-1-(2',4'-dichlorophenyl)ethanol | 97% | >74.5% |

| (R)-1-Phenylethane-1,2-diol | Alcohol oxidase and Amine dehydrogenase | (R)-Phenylethanolamine | >99.9% | 92% (isolated) |

Classical and Advanced Resolution Techniques for Racemic 2-Amino-1-phenylethanol (B123470)

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While asymmetric synthesis aims to produce a single enantiomer directly, resolution remains a widely used method, particularly on an industrial scale.

Diastereomeric Salt Formation with Chiral Acids (e.g., di-O-p-toluoyl-L-tartaric acid, dehydroabietic acid)

The most common method for resolving a racemic amine like 2-Amino-1-phenylethanol is through the formation of diastereomeric salts with a chiral acid. libretexts.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgresearchgate.netnih.gov

Chiral acids such as di-O-p-toluoyl-L-tartaric acid and dehydroabietic acid have been successfully used to resolve racemic 2-Amino-1-phenylethanol. taylorfrancis.com In these resolutions, the desired enantiomer can be obtained with high enantiomeric purity (e.g., 99% ee), although the yield for a single enantiomer is theoretically limited to 50% of the starting racemic material. In practice, yields of around 25% have been reported for obtaining the chiral 2-Amino-1-phenylethanol with 99% ee using these resolving agents. taylorfrancis.com

Solvent-Controlled Optical Resolution Strategies

The choice of solvent plays a critical role in the efficiency of diastereomeric salt resolution. researchgate.net The solubility of the diastereomeric salts can be significantly influenced by the solvent, thereby affecting the ease and success of their separation by crystallization. researchgate.netnih.gov

For example, in the resolution of racemic mandelic acid with cinchonine, the use of different solvents can lead to the precipitation of different diastereomeric salts, sometimes as solvates. researchgate.net Similarly, in the resolution of 3-hydroxycarboxylic acids, polar solvents like ethyl acetate (B1210297) and alcohols were found to be more efficient in affording the desired diastereomeric salt in high yield and with high efficiency. nih.gov This highlights the importance of solvent screening and optimization in developing an effective resolution process. The incorporation of solvent molecules into the crystal lattice of one of the diastereomeric salts can significantly alter its solubility and facilitate a more efficient separation. researchgate.net

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% yield limitation of traditional kinetic resolution. nih.gov In a DKR process, a racemic starting material is subjected to two simultaneous reactions: a highly enantioselective enzymatic reaction and the continuous in-situ racemization of the less reactive enantiomer. nih.govscielo.br This dynamic interplay allows for the theoretical conversion of 100% of the racemic substrate into a single, enantiomerically pure product. nih.gov

The application of DKR to amino alcohols like 2-amino-1-phenylethanol typically involves a chemo-enzymatic approach, combining a lipase (B570770) for the selective acylation of one enantiomer and a transition metal complex for the racemization of the remaining enantiomer. researchgate.net

Key Components of DKR for Amino Alcohols:

Enzymatic Resolution: Lipases are commonly employed for the resolution of amino alcohols. rsc.orgacs.org Lipases such as Candida antarctica lipase B (CALB) or lipases from Pseudomonas species (lipase PS) can selectively acylate one enantiomer of the amino alcohol. rsc.orgrsc.org However, the direct acylation of 2-amino-1-phenylethanol can be slow, and non-enzymatic side reactions like aminolysis may occur. rsc.org To achieve high enantioselectivity (e.e. values approaching 100%), strategies such as N-protection of the amino group or the use of diacylated substrates are often employed. rsc.orgrsc.org

Chemical Racemization: The success of a DKR hinges on an efficient racemization catalyst that does not interfere with the enzyme's activity. Ruthenium complexes have proven to be particularly effective for the racemization of both secondary alcohols and amines. nih.gov Early systems demonstrated the feasibility of combining Ru catalysts with lipases. acs.org Subsequent research led to the development of more advanced and highly active catalysts, such as aminocyclopentadienyl ruthenium complexes, which can operate at ambient temperatures. nih.govscilit.comresearchgate.net A significant challenge in the DKR of amines is that the amine substrate can act as a coordinating ligand, potentially inhibiting or deactivating the metal catalyst, often necessitating higher reaction temperatures. nih.gov

| Catalyst System Component | Type | Function | Key Findings |

| Resolution Catalyst | Lipase (e.g., CALB, Lipase PS) | Enantioselective acylation | High enantioselectivity (~100% e.e.) is achievable, especially with N-protected or diacylated substrates. rsc.orgrsc.org |

| Racemization Catalyst | Ruthenium Complex | In-situ racemization of the unreacted enantiomer | Various Ru-complexes are effective; aminocyclopentadienyl complexes allow for racemization at ambient temperatures. nih.govresearchgate.net |

Chemo-Enzymatic Hybrid Synthetic Pathways

Chemo-enzymatic synthesis leverages the high selectivity of enzymes with the broad reaction scope of chemical catalysis to create efficient and novel synthetic routes. researchgate.net For this compound, hybrid pathways offer elegant solutions for establishing the required stereocenters with high fidelity.

One prominent strategy involves the enzymatic generation of a chiral epoxide followed by chemical aminolysis. This approach transfers the challenge of stereocontrol from the amination step to the epoxidation step, where enzymes can exhibit exceptional performance.

Example of a Chemo-Enzymatic Route:

Enantioselective Epoxidation: The synthesis begins with an achiral starting material, styrene (B11656). A styrene monooxygenase (SMO) enzyme is used to catalyze the highly enantioselective epoxidation of styrene to produce (S)-styrene oxide with excellent enantiopurity (>99% e.e.). researchgate.net

Regio- and Stereoselective Aminolysis: The resulting chiral epoxide, (S)-styrene oxide, is then subjected to a chemical ring-opening reaction using an amine source, such as ammonia (B1221849) (NH₃). This aminolysis step proceeds with high regioselectivity, with the nucleophilic attack occurring at the less sterically hindered carbon, and with inversion of configuration. This yields the desired (R)-2-amino-1-phenylethanol. To obtain the (S)-enantiomer, one would start with (R)-styrene oxide. researchgate.net

This method effectively combines a biocatalytic step for asymmetric induction with a subsequent robust chemical transformation to install the amino group, resulting in enantiopure amino alcohols in good yields. researchgate.net

Another approach involves the asymmetric reduction of an α-substituted ketone precursor. For instance, 2-chloroacetophenone (B165298) can be reduced to the corresponding chiral chloro-alcohol using a chiral oxazaborolidine catalyst and borane. taylorfrancis.com The resulting chiral intermediate is then converted to the amino alcohol by reaction with ammonium hydroxide. taylorfrancis.com While this specific example uses a chemical catalyst for the reduction, the principle allows for substituting the chemical catalyst with a highly selective ketoreductase enzyme, transforming it into a chemo-enzymatic pathway.

| Step | Reaction | Catalyst Type | Key Outcome |

| 1 | Styrene → (S)-Styrene Oxide | Biocatalyst (Styrene Monooxygenase) | Enantioselective epoxidation (>99% e.e.). researchgate.net |

| 2 | (S)-Styrene Oxide → (R)-2-Amino-1-phenylethanol | Chemical (Ammonia) | Regio- and stereoselective aminolysis. researchgate.net |

Development of Novel and Sustainable Synthetic Protocols for this compound

The principles of green chemistry—reducing waste, using renewable feedstocks, and employing milder, safer reaction conditions—are increasingly driving the development of new synthetic protocols. unife.itpharmtech.com For this compound, this translates to a focus on biocatalytic cascades and the use of bio-based starting materials.

A state-of-the-art sustainable approach utilizes multi-enzyme cascades to convert renewable feedstocks, such as L-phenylalanine, into enantiomerically pure amino alcohols. acs.orgresearchgate.netnih.gov These one-pot, multi-step syntheses are characterized by high atom economy and significantly improved sustainability profiles compared to traditional chemical routes.

Example of a Multi-Enzyme Cascade from L-Phenylalanine:

A divergent pathway starting from L-phenylalanine can produce either (S)-phenylglycinol or (R)-phenylethanolamine ((R)-2-amino-1-phenylethanol) with exceptional purity and yield. The synthesis of the (R)-enantiomer involves the following sequence:

Oxidation: The diol intermediate is oxidized to (R)-2-hydroxy-2-phenylacetaldehyde using an alcohol oxidase. acs.org

Reductive Amination: An amine dehydrogenase then catalyzes the amination of the aldehyde intermediate to furnish (R)-phenylethanolamine. This step requires a cofactor regeneration system, which can be achieved by adding a formate (B1220265) dehydrogenase and sodium formate to provide the necessary reducing equivalents. acs.org

| Starting Material | Key Enzymes | Product | Overall Yield | Enantiomeric Excess |

| L-Phenylalanine | Phenylalanine ammonia-lyase, Decarboxylase, Styrene Monooxygenase, Epoxide Hydrolase, Alcohol Oxidase, Amine Dehydrogenase | (R)-2-Amino-1-phenylethanol | 69% | >99.9% |

Role of S 2 Amino 1 Phenylethanol in Asymmetric Catalysis

(S)-2-Amino-1-phenylethanol as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The primary role of this compound in metal catalysis is as a precursor to a wide array of chiral ligands. The amino and hydroxyl functionalities serve as convenient handles for synthetic modification, allowing for the creation of ligands with tailored steric and electronic properties. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading preferentially to one of two possible enantiomeric products. nih.gov

The design of effective chiral ligands from this compound follows several established principles. A key strategy is the creation of bidentate ligands that can form a stable chelate ring with a metal center. This is typically achieved by modifying the amino and hydroxyl groups to introduce new donor atoms, such as phosphorus or nitrogen.

Common synthetic strategies include:

Formation of Oxazolines: The amino alcohol can be cyclized with carboxylic acids or their derivatives to form chiral oxazolines. The resulting structure can be further functionalized, for example, by introducing a phosphine (B1218219) group to create phosphinooxazoline (PHOX) ligands. These P,N-ligands are highly effective in a variety of metal-catalyzed reactions due to the combination of a "soft" phosphorus donor and a "hard" nitrogen donor. nih.gov

Synthesis of Diamines: The hydroxyl group can be converted into another amino group, leading to a chiral 1,2-diamine. These diamines are cornerstone ligands for a range of asymmetric transformations, including hydrogenation and transfer hydrogenation.

Preparation of Phosphine Ligands: Both the amine and alcohol can be functionalized with phosphine groups to create aminophosphine (B1255530) or phosphinite ligands. The electronic and steric properties of these ligands can be fine-tuned by altering the substituents on the phosphorus atom.

The modular nature of these synthetic routes allows for the systematic optimization of the ligand structure to achieve high activity and enantioselectivity for a specific catalytic transformation. nih.gov

Asymmetric hydrogenation, the addition of hydrogen across a double bond, is one of the most powerful methods for creating chiral centers. Rhodium complexes bearing chiral ligands derived from amino alcohols are highly effective catalysts for the hydrogenation of prochiral olefins, ketones, and imines. wiley-vch.de Ligands derived from this compound create a well-defined chiral pocket around the rhodium center, forcing the substrate to bind in a specific orientation and leading to the selective formation of one enantiomer.

This methodology is particularly successful for the hydrogenation of α-(acylamino)acrylic acids to produce unnatural amino acids. The combination of the chiral ligand, the rhodium catalyst, and the substrate forms a diastereomeric complex that determines the stereochemical outcome of the hydrogen addition. High enantioselectivities are routinely achieved in these reactions. wiley-vch.de

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation Data is representative of the types of transformations where ligands derived from amino alcohol scaffolds are employed.

| Substrate | Chiral Ligand Type | Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| α-Dehydroamino Acid Derivative | Bisphosphinite | [Rh(COD)(L)]BF₄ | H₂ (50 atm), MeOH, 20°C | >99 | 97 |

| α-(Acylamino)acrylate | Bisphosphine (e.g., DIPAMP) | [Rh(COD)Cl]₂ / Ligand | H₂ (3 atm), EtOH, 25°C | 100 | >95 |

| N-Aryl β-Enamino Ester | Bisphosphine (e.g., TangPhos) | [Rh(COD)₂]OTf / Ligand | H₂ (20 atm), CH₂Cl₂, 50°C | >99 | 96.3 |

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure molecular hydrogen, instead employing hydrogen donor molecules like isopropanol (B130326) or formic acid. kanto.co.jp Ruthenium(II) catalysts, in particular, have been extensively studied for this transformation. Chiral ligands are essential for achieving high enantioselectivity, and derivatives of 1,2-amino alcohols and 1,2-diamines are among the most successful.

The mechanism, famously elucidated by Noyori, involves a metal-ligand bifunctional catalysis. mdpi.com The N-H proton of the coordinated chiral ligand participates in the catalytic cycle, facilitating the hydrogen transfer via a six-membered pericyclic transition state. This mechanism is highly effective for the reduction of ketones and imines. Ligands derived from this compound provide the necessary stereochemical control and functional groups to participate in this catalytic cycle. mdpi.comacs.org

Table 2: Examples of Asymmetric Transfer Hydrogenation of Ketones Data is representative of reactions using Noyori-type catalysts with chiral amino alcohol and diamine ligands.

| Substrate | Catalyst System | Hydrogen Donor | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | Ru(II)/(R,R)-TsDPEN | HCOOH/NEt₃ | DMF, 28°C | 95 | 98 (R) |

| 1-Tetralone | Ru(II)/(S,S)-TsDPEN | i-PrOH/KOH | i-PrOH, 28°C | 98 | 99 (S) |

| 2,4,6-Trimethylacetophenone | Ru(II)/(R,R)-TsDPEN | HCOOH/NEt₃ | HCOOH/NEt₃, 40°C | 94 | 99 (R) |

The versatility of ligands derived from this compound extends beyond hydrogenation reactions into other critical C-C and C-N bond-forming reactions.

Cross-Coupling Reactions: In enantioselective cross-coupling, chiral ligands are used to control the stereochemistry of newly formed carbon-carbon bonds. For instance, Cu-catalyzed reductive coupling methods to access chiral 1,2-amino alcohols rely on chiral ligands to control the enantioselectivity of the addition of nucleophiles to electrophiles. nih.gov The amino alcohol scaffold is well-suited for creating the necessary chiral environment around the metal center.

Cyclopropanation: The synthesis of chiral cyclopropanes can be achieved through the metal-catalyzed reaction of an olefin with a diazo compound. Chiral ligands are employed to control the facial selectivity of the carbene addition to the double bond. Catalysts derived from amino alcohols have been shown to be effective in promoting highly enantioselective C-C bond formation to yield functionalized cyclopropanes. nih.gov

Aziridination: Asymmetric aziridination, the formation of three-membered nitrogen-containing rings, is a powerful method for synthesizing chiral amines. The reaction can be catalyzed by Lewis acids bearing chiral ligands. msu.edu These ligands coordinate to the metal, activating an imine towards nucleophilic attack by a carbene precursor. The stereochemical information embedded in the ligand, derived from a scaffold like this compound, directs the approach of the reactants to yield enantiomerically enriched aziridines. msu.edu

This compound as an Organocatalytic Scaffold

In addition to its role in metal catalysis, the structural motifs present in this compound are foundational to the field of organocatalysis, where small organic molecules are used to catalyze reactions without a metal.

While often used as a starting point for more complex catalysts, this compound itself possesses the functional groups necessary for direct organocatalytic activity. The amine group can act as a Brønsted base or, by reacting with a carbonyl compound, form a chiral enamine or iminium ion intermediate. The hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, helping to organize transition states and activate electrophiles.

This bifunctional nature allows it, in principle, to catalyze reactions such as aldol (B89426) additions, Michael additions, and reductions. For example, the amine could deprotonate a ketone to form an enolate, while the hydroxyl group could simultaneously activate an aldehyde electrophile via hydrogen bonding. While its catalytic efficiency may not match that of more sophisticated, purpose-built organocatalysts, investigations into its inherent catalytic ability provide valuable insights into the fundamental principles of bifunctional catalysis and serve as a basis for the design of next-generation catalysts.

Derivatization for Enhanced Organocatalytic Performance

This compound, also known as (S)-phenylglycinol, is a versatile chiral scaffold frequently employed in the synthesis of more complex organocatalysts. Its inherent chirality and bifunctional nature—possessing both a primary amine and a hydroxyl group—allow for straightforward chemical modifications to tune steric and electronic properties, thereby enhancing catalytic activity and selectivity. Derivatization is a key strategy to move beyond the basic structure and create catalysts tailored for specific asymmetric transformations.

Common derivatization strategies involve modifications at both the amino and hydroxyl groups. The amine can be readily converted into secondary or tertiary amines, amides, ureas, thioureas, or sulfonamides. The hydroxyl group can be etherified or esterified. These modifications create a library of catalysts with distinct chiral environments. For instance, N-alkylation of the amino group can introduce bulky substituents that enhance steric hindrance, which is crucial for facial discrimination of the substrate.

One significant class of derivatives includes chiral 2-amino-1-phenylethanol (B123470) structures where the amine is part of a pyrrolidine (B122466) ring or is substituted with bulky groups like dibutylamino moieties. jst.go.jp These modifications have been investigated for their potential in cooperative catalytic systems, such as the enantioselective N–H insertion reaction involving rhodium(II) carbenoids. jst.go.jp In these systems, the catalyst derived from the amino alcohol structure is believed to be the core component responsible for inducing chirality. jst.go.jp The derivatization allows for the fine-tuning of the catalyst's interaction with the reaction intermediates, leading to improved enantiomeric excess (ee) in the final product.

The table below illustrates how different derivatives of the core amino alcohol structure perform in specific organocatalytic reactions, showcasing the impact of these modifications on catalytic efficiency and stereoselectivity.

| Catalyst Type | Derivative Structure Example | Reaction Type | Substrate | Product ee (%) | Source |

| Cinchona Alkaloid Mimic | (1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol | N-H Insertion | Aniline, Diazo Compound | Enriched R-form | jst.go.jp |

| Bifunctional Thiourea (B124793) | N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)thiourea | Michael Addition | 2-Nitrovinylphenol, Malononitrile | 76% | mdpi.com |

| Phase Transfer Catalyst | O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide | α-alkylation | Glycine Schiff Base, Benzyl Bromide | >95% (S-form) | nih.gov |

This table is interactive and represents findings from various research studies.

Mechanisms of Chiral Induction and Stereocontrol in Catalytic Systems

The effectiveness of catalysts derived from this compound hinges on their ability to create a well-defined, three-dimensional chiral environment around the reacting substrates. Chiral induction is primarily achieved through the formation of transient, diastereomeric transition states, where the energy difference between the two states dictates the enantiomeric ratio of the product. The specific mechanisms of stereocontrol are highly dependent on the catalyst structure and the reaction type, but generally involve a combination of non-covalent interactions and specific transition state geometries.

A prevalent mechanism involves bifunctional catalysis, where different functional groups on the catalyst simultaneously activate both the nucleophile and the electrophile. For example, in reactions catalyzed by thiourea derivatives of chiral amino alcohols, the thiourea moiety can activate an electrophile (e.g., a nitroalkene) via hydrogen bonding, while a basic amine group on the catalyst deprotonates a pronucleophile (e.g., malononitrile). mdpi.com This dual activation brings the reactants into close proximity within a rigid, chiral orientation, favoring one pathway of attack over the other.

In certain carbene-driven N–H insertion reactions, a proposed working hypothesis suggests the formation of an eight-membered ring transition state. jst.go.jp In this model, the catalyst's tertiary amine and secondary alcohol moieties coordinate with an ammonium (B1175870) ylide intermediate formed from the carbene/carbenoid. jst.go.jp The specific stereochemistry of the amino alcohol backbone, such as the (1S,2R) configuration, dictates the spatial arrangement of this transition state, thereby controlling which enantiomer of the product is preferentially formed. jst.go.jp Computational studies using Density Functional Theory (DFT) are often employed to elucidate these transition state structures, identifying key stabilizing interactions like CH–π stacking or specific hydrogen bonds that lower the energy of the pathway leading to the major enantiomer. nih.gov The identification of the first irreversible step in the catalytic cycle is critical for understanding the origin of enantioselectivity. nih.gov

Immobilization Strategies for this compound-Derived Catalysts

While homogeneous catalysts derived from this compound often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. Immobilization, the process of anchoring a catalyst to an insoluble support, addresses this issue by converting the homogeneous catalyst into a heterogeneous one. This facilitates easy recovery through simple filtration and enhances catalyst stability, aligning with the principles of green and sustainable chemistry.

Various materials have been explored as solid supports, including inorganic materials like silica (B1680970) and zeolites, as well as organic polymers. rsc.org Crystalline porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are particularly promising due to their high surface area and tunable porosity, which can enhance reaction rates and selectivity. rsc.org Another effective support is hypercrosslinked polystyrene (HPS), which features a hierarchical pore structure that is beneficial for both the stabilization of catalytic sites and the efficient mass transfer of reactants. mdpi.com

Strategies for immobilization can be broadly categorized:

Covalent Attachment: The catalyst or its precursor, suitably functionalized, is chemically bonded to the support material. This provides a strong linkage, minimizing leaching of the catalyst into the reaction medium.

Encapsulation: The catalyst is physically entrapped within the pores of the support material, such as a zeolite or MOF.

Ion Exchange: An ionic catalyst is immobilized onto a support containing counter-ions.

The performance of an immobilized catalyst is a critical factor. Ideally, the catalyst should retain the high activity and enantioselectivity of its homogeneous counterpart while demonstrating excellent recyclability. Research has shown that HPS-supported catalysts can be reused for multiple cycles (sometimes ten or more) without a significant drop in catalytic activity or selectivity. mdpi.com The choice of support and immobilization technique is crucial, as the solid matrix can sometimes influence the catalyst's chiral environment, either neutrally or by altering its stereochemical preference.

The following table summarizes the performance of an immobilized catalyst system compared to its non-immobilized (homogeneous) form.

| Catalyst System | Support Material | Reaction Type | Conversion (%) | Product ee (%) | Recyclability (Cycles) | Source |

| Homogeneous Ru-complex | None | Hydrogenation | >99 | 98 | Not applicable | researchgate.net |

| Immobilized Pd-complex | Hypercrosslinked Polystyrene (HPS) | Hydrogenation | >99 | Maintained | 12 | mdpi.com |

| Immobilized Ru-Fe₃O₄ | Hypercrosslinked Polystyrene (HPS) | Deoxygenation | >95 | Not chiral | 10 | mdpi.com |

This table provides a representative comparison based on findings in heterogeneous catalysis.

S 2 Amino 1 Phenylethanol As a Chiral Building Block and Auxiliary in Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecules Utilizing (S)-2-Amino-1-phenylethanol

The enantiomerically pure structure of this compound makes it an invaluable starting material, or "chiral building block," for the synthesis of more complex chiral molecules. In this approach, the stereocenter of the parent molecule is incorporated into the final product, defining its absolute stereochemistry. This strategy is fundamental in the development of new pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired efficacy. koreascience.krnih.gov The development of new drugs increasingly relies on the use of such chiral building blocks to ensure a strict match with biological targets, which are themselves chiral. nih.gov

Formation of Chiral Heterocyclic Scaffolds and their Functionalization

This compound is a key precursor in the synthesis of various chiral heterocyclic scaffolds, which are core structures in many pharmaceutical agents. A prominent example is the formation of chiral oxazolidinones. These heterocycles are readily synthesized from this compound (referred to as (S)-phenylglycinol in some literature) through cyclization with reagents like diethyl carbonate. nih.gov This straightforward conversion provides a rigid scaffold that can be further functionalized.

For instance, a microwave-assisted method has been reported for the synthesis of (S)-4-phenyl-oxazolidin-2-one from (S)-phenylglycinol with diethyl carbonate and a base such as potassium carbonate, showcasing an efficient route to this important heterocyclic system. nih.gov These oxazolidinone scaffolds are not only synthetic intermediates but also form the core of certain classes of antibiotics.

The general utility of 1,2-amino alcohols in forming heterocyclic derivatives that can act as chiral auxiliaries has been extensively reviewed, highlighting the importance of this class of compounds in asymmetric synthesis.

Applications in the Synthesis of Optically Active Amines and Alcohols

This compound can be utilized in the synthesis of other valuable optically active compounds, including a variety of chiral amines and alcohols. Its inherent chirality can be transferred through various synthetic transformations. For example, it serves as a precursor for the synthesis of enantiomerically pure vicinal diamines, which are themselves important ligands and building blocks in organic synthesis. sigmaaldrich.comrsc.org The conversion typically involves the protection of the functional groups, followed by modification and subsequent deprotection to yield the desired chiral amine.

The synthesis of chiral β-amino alcohols is a significant area of research, as this motif is present in numerous biologically active molecules. mdpi.com Methodologies for the asymmetric synthesis of 1,2-amino alcohols are continually being developed to meet the demand for enantiomerically pure compounds for the pharmaceutical industry. google.com

Utility as a Chiral Auxiliary in Diastereoselective Transformations

Beyond its role as a building block, this compound can be employed as a chiral auxiliary. In this capacity, it is temporarily attached to an achiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. The steric and electronic properties of the auxiliary control the approach of reagents, favoring the formation of one diastereomer over the other. After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. nih.gov

This strategy is particularly effective in reactions such as diastereoselective alkylations and conjugate additions. beilstein-journals.org For instance, derivatives of this compound have been used to prepare chirally modified lithium aluminium hydrides for the asymmetric reduction of ketones. In one study, the reduction of acetophenone (B1666503) using a complex derived from a derivative of this compound resulted in the formation of the corresponding alcohol with a modest optical yield. syrris.jp

The table below summarizes the results from an asymmetric reduction of acetophenone using a chiral auxiliary derived from a diastereomer of 2-(1-phenylethyl)amino-1-phenylethanol.

| Reaction Conditions | Optical Yield (%) |

| Low Temperature | 25 |

Table 1: Asymmetric reduction of acetophenone using a chiral auxiliary derived from a diastereomer of 2-(1-phenylethyl)amino-1-phenylethanol, showing the optical yield achieved under low-temperature conditions. syrris.jp

Integration into the Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

The application of this compound as a chiral building block is of paramount importance in the pharmaceutical industry. koreascience.kr It serves as a key intermediate in the synthesis of a variety of drugs and biologically active molecules, where the specific stereochemistry imparted by this starting material is essential for their therapeutic activity.

Notable examples of biologically active molecules synthesized using this compound or its derivatives as precursors include (R)-octopamine, (R)-tembamide, and (R)-aegeline. The synthesis of these compounds highlights the utility of this chiral amino alcohol as a starting point for creating more complex, enantiopure natural products and pharmaceuticals.

The general class of 2-amino-1-phenylethanol (B123470) derivatives is associated with various pharmaceutical applications, including their use as beta-adrenergic agonists in the treatment of vascular diseases.

The synthesis of key intermediates for complex drugs, such as the HIV protease inhibitor Atazanavir, often involves chiral amino alcohol fragments. While the direct synthesis from this compound is not always the chosen route, the structural motif is a recurring feature in the synthesis of such complex pharmaceutical agents. nih.gov

Mechanistic and Theoretical Investigations of S 2 Amino 1 Phenylethanol and Its Derivatives

Computational Chemistry Studies on Conformation and Stereoselectivity

Computational chemistry serves as a powerful tool to investigate the structural and electronic properties of (S)-2-amino-1-phenylethanol. Theoretical predictions of its conformational landscape are often correlated with experimental data to provide a complete picture of its behavior. nih.gov Free jet microwave absorption spectroscopy, for instance, has been used to identify two distinct conformers of 2-amino-1-phenylethanol (B123470) in the gas phase. nih.gov These experimental findings are supported by theoretical calculations, which indicate that both conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom of the amino group. nih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating reaction pathways by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, transition states, and intermediates. researchgate.net

Researchers can compute the energy barriers (activation energies) associated with different potential pathways, allowing them to predict the most likely mechanism. researchgate.netfrontiersin.org For example, DFT calculations can model the transition state of a reaction where this compound acts as a chiral catalyst or auxiliary, providing insight into the origins of enantioselectivity. The energetic parameters obtained from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), also offer valuable information about the molecule's reactivity and its interaction with other reagents. nih.gov These theoretical investigations help in designing more efficient and selective synthetic routes. nih.gov

The conformation of this compound is highly dependent on its environment. Molecular dynamics (MD) simulations are employed to model the molecule's behavior over time in various solvents, providing a detailed picture of its conformational dynamics. researchgate.netacs.orgnih.gov Studies have contrasted the behavior of 2-amino-1-phenylethanol in the gas phase with its behavior in an aqueous solution, revealing the significant role of the solvent. acs.orgnih.gov

In the gas phase, the molecule's conformation is primarily dictated by intramolecular forces, such as hydrogen bonding. nih.gov In an aqueous solution, however, the interactions with water molecules become dominant. acs.orgnih.gov MD simulations show that water molecules can form bridges between the functional groups (hydroxyl and amino) of the molecule. researchgate.netacs.orgnih.gov This solvation structure significantly alters the relative stabilities of different conformers compared to the gas phase and provides a mechanism for interconversion between them. acs.orgnih.gov Understanding this conformational behavior in solution is critical, as most chemical reactions are performed in a solvent.

| Environment | Dominant Conformer Features | Key Stabilizing Interactions | Dynamic Behavior |

|---|---|---|---|

| Gas Phase | Folded conformations allowing for close proximity of functional groups. | Intramolecular hydrogen bonding between the -OH and -NH2 groups. nih.gov | Relatively rigid structure with limited conformational flexibility. |

| Aqueous Solution | More extended conformations are accessible and stabilized. | Intermolecular hydrogen bonding with water molecules; water bridges form between functional groups. researchgate.netacs.orgnih.gov | Increased conformational flexibility; solvent reorganization facilitates interconversion between conformers. acs.orgnih.gov |

Elucidation of Chiral Recognition Mechanisms

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. The efficacy of this compound as a chiral auxiliary or in resolving racemic mixtures stems from its ability to engage in specific, diastereoselective interactions. The mechanism of this recognition is based on the three-dimensional arrangement of its functional groups around the chiral center (the carbon atom bonded to the hydroxyl group). wikipedia.org

Effective chiral recognition typically requires at least three points of interaction between the selector (this compound) and the substrate. For this compound, these interactions can include:

Hydrogen bonding: Both the hydroxyl and amino groups can act as hydrogen bond donors and acceptors.

π-π stacking: The phenyl group can interact with other aromatic rings.

Steric hindrance: The specific spatial arrangement of the substituents forces a preferred orientation for the interacting molecule, leading to differentiation between enantiomers.

These non-covalent interactions lead to the formation of diastereomeric complexes with different stabilities, which can be exploited in enantioselective synthesis and separation processes.

Spectroscopic Investigations of Reactivity and Intermediates

Spectroscopic techniques are indispensable for studying reaction mechanisms, allowing for the real-time observation of reactants and the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of reactants, products, and stable intermediates. chemicalbook.com Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) or in-situ reaction monitoring, can track the concentration of species over time to provide kinetic data and insights into reaction pathways.

Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor changes in functional groups during a reaction. For example, the formation or disappearance of C=O, O-H, or N-H bonds can be tracked, providing evidence for specific reaction steps.

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, CD spectroscopy is particularly valuable. It measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral environment and can be used to study changes in stereochemistry during a reaction or to investigate the conformation of chiral intermediates.

| Spectroscopic Method | Information Obtained | Example Application |

|---|---|---|

| NMR (1H, 13C) | Structural elucidation of reactants, products, and intermediates; concentration changes over time. chemicalbook.com | Monitoring the progress of an asymmetric synthesis reaction catalyzed by a derivative of this compound. |

| Infrared (IR) | Identification of functional groups and monitoring their transformation during a reaction. | Detecting the formation of an imine intermediate from the reaction of the amino group. |

| Circular Dichroism (CD) | Information about the stereochemistry and conformation of chiral molecules and complexes. | Studying the conformation of a diastereomeric transition state in a reaction involving this compound. |

Kinetic Analysis of Reactions Mediated by this compound

Kinetic analysis involves measuring the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. For reactions where this compound or its derivatives act as a catalyst or chiral auxiliary, kinetic studies are fundamental to understanding the reaction mechanism.

Furthermore, studying the reaction rate at different temperatures allows for the calculation of important thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deeper insight into the energy profile of the reaction and the structure of the transition state, ultimately helping to refine and validate proposed mechanistic pathways. frontiersin.org

Derivatization and Functionalization of S 2 Amino 1 Phenylethanol for Advanced Research Applications

Synthesis of Novel (S)-2-Amino-1-phenylethanol Derivatives for Enhanced Catalytic Performance

The chiral scaffold of this compound is frequently utilized in the design of ligands for asymmetric catalysis. By modifying the amino and hydroxyl groups, researchers can create bidentate ligands that coordinate with metal centers to form highly efficient and stereoselective catalysts. These catalysts are pivotal in synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. chemimpex.comresearchgate.net

The synthesis of these derivatives often involves N-acylation, N-alkylation, or reaction of the hydroxyl group to form ethers or esters. A common strategy is to convert the amino alcohol into an oxazolidine, which can then be used as a ligand in catalytic reactions. For instance, derivatives of this compound are instrumental in forming catalysts for asymmetric transfer hydrogenation of ketones, a key process for producing chiral alcohols. researchgate.net Metal complexes involving iridium, copper, and zinc have been designed using ligands derived from amino alcohols, demonstrating their broad utility in facilitating reactions such as dehydration and C-C bond formation. researchgate.netnih.gov

Research has shown that the structural rigidity and electronic properties of the ligand, which can be fine-tuned through derivatization, directly impact the catalyst's activity and enantioselectivity. The development of novel catalysts often involves creating a library of derivatives and screening them for optimal performance in a target reaction.

Table 1: Examples of this compound Derivatives in Catalysis

| Derivative Class | Metal Center | Catalytic Application | Research Finding |

| Chiral Oxazolidines | Copper (II), Zinc (II) | Dehydration of alcohols | Efficient catalysis for the dehydration of 1-phenylethanol (B42297) to styrene (B11656), with metal-ligand effects influencing reaction activity. nih.gov |

| N-Heterocyclic Carbene (NHC) Amino Acid Complexes | Iridium (Ir) | Asymmetric transfer hydrogenation of ketones | Chiral complexes formed by the oxidative addition of amino acids to iridium(I) bis-NHC compounds show high stereoselectivity. researchgate.net |

| Bipyridinyl-β-amino alcohols | Scandium (III) | Ring-opening of oxiranes | Chiral amino alcohols synthesized from α-phenylethylamine serve as effective ligands in Lewis acid-catalyzed reactions. mdpi.com |

Chemical Modifications for Chiral Sensing and Recognition Systems

The unique three-dimensional structure of this compound makes it an excellent candidate for applications in molecular recognition and chiral sensing. Chemical modifications are employed to enhance its ability to selectively interact with other chiral molecules (analytes). These modified derivatives are then incorporated into various sensing platforms to detect and quantify enantiomers.

A prominent strategy in chiroptical sensing involves host-guest chemistry. In this approach, a derivative of this compound acts as a chiral guest that binds to a larger, achiral host molecule. This binding event can induce a chiral conformation in the host, which can be detected using techniques like circular dichroism (CD) spectroscopy. rsc.org The intensity of the induced CD signal often correlates with the concentration of the chiral analyte, allowing for quantitative analysis. For example, π-extended acyclic cucurbiturils have been used as hosts to detect a variety of chiral guests, including amino alcohols, at low concentrations. rsc.org

Another approach involves immobilizing this compound derivatives onto a solid support or within a membrane to create a chiral selective sensor. Potentiometric sensors have been developed using chiral porous organic cages as the active selector material to recognize specific enantiomers. mdpi.com These systems rely on the differential interaction energies between the chiral selector and the enantiomers of the analyte, leading to a measurable change in an electrical signal. Such sensors are valuable for rapid and efficient determination of enantiomeric purity.

Table 2: Applications in Chiral Sensing and Recognition

| Sensing System | Modification/Principle | Analyte Class | Detection Method |

| Acyclic Cucurbituril Host | Guest-induced chirality | Amino acids, amino alcohols, amines | Circular Dichroism (CD) Spectroscopy rsc.org |

| Porous Organic Cage (POC) | Enantioselective recognition sites | Amino alcohols (e.g., 2-amino-1-butanol) | Potentiometric Measurement mdpi.com |

| Hydroxypropyl Cellulose Gels | Chiral matrix interaction | Amino acids (e.g., phenylalanine) | Chiroptical response in the visible spectrum northeastern.edu |

Development of Polymers and Materials Incorporating this compound Moieties

The bifunctional nature of this compound allows it to be used as a chiral monomer in polymerization reactions. Incorporating this moiety into a polymer backbone imparts chirality to the resulting material, leading to polymers with unique optical, thermal, and mechanical properties. chemimpex.com These chiral polymers are of significant interest for applications such as chiral stationary phases in chromatography, asymmetric catalysis supports, and advanced optical materials.

This compound can participate in condensation polymerization with comonomers like diacids, diisocyanates, or diepoxides. For example, reacting the amino and hydroxyl groups can lead to the formation of chiral polyamides, polyurethanes, or polyesters. A dual ester-urethane melt condensation approach has been developed to synthesize thermoplastic polymers from amino acid-based monomers, demonstrating a solvent-free method for creating these materials. sigmaaldrich.com

Polymers based on amino acid building blocks are often biocompatible and biodegradable, making them suitable for biomedical applications such as drug delivery systems. nih.govnih.gov By incorporating the this compound moiety, researchers can introduce specific recognition capabilities or catalytic activity into the polymer matrix. The development of such functional materials opens up possibilities for creating "smart" polymers that can respond to specific chemical stimuli or perform complex functions.

Table 3: Polymers and Materials Derived from this compound

| Polymer Type | Polymerization Method | Incorporated Moiety Function | Potential Application |

| Poly(ester-urethane)s | Dual ester-urethane melt condensation | Chiral backbone structure | Renewable engineering thermoplastics sigmaaldrich.com |

| Polyamides/Poly(amino acid)s | N-carboxyanhydride polymerization | Biocompatibility, chirality | Drug delivery, tissue engineering nih.govnih.gov |

| Specialty Polymers | Various condensation reactions | Chiral recognition sites | Chiral stationary phases for chromatography, enhanced thermal/mechanical stability chemimpex.com |

Advanced Analytical Methodologies in the Research of S 2 Amino 1 Phenylethanol

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for separating enantiomers, enabling the accurate quantification of enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when equipped with chiral stationary phases (CSPs), are powerful tools for resolving racemic mixtures of compounds like 2-amino-1-phenylethanol (B123470).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted method for the enantioseparation of amino alcohols. The choice of the chiral stationary phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently used due to their broad applicability and excellent chiral recognition capabilities. yakhak.org For primary amines like 2-amino-1-phenylethanol, cyclofructan-based CSPs have also demonstrated high efficiency. chromatographyonline.com

The mobile phase composition is optimized to maximize resolution and selectivity. Typically, a combination of a non-polar solvent (like hexane) and a polar modifier (like ethanol or isopropanol) is used in normal-phase chromatography. yakhak.orgchromatographyonline.com In some cases, polar organic or reversed-phase modes are employed. chromatographyonline.comcsfarmacie.cz Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) are often included in the mobile phase to improve peak shape and reduce tailing by interacting with the analyte and the stationary phase. chromatographyonline.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak series) or Cyclofructan-based (e.g., Larihc CF6-P) | Provides stereospecific interactions for enantiomer recognition. |

| Mobile Phase (Normal Phase) | Hexane/Ethanol (e.g., 80:20 v/v) | Elutes the sample through the column; composition is tuned for optimal separation. |

| Mobile Phase Additives | 0.1-0.3% Trifluoroacetic Acid (TFA) / Triethylamine (TEA) | Improves peak symmetry and reduces analyte-stationery phase unwanted interactions. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV (e.g., 254 nm) | Monitors the elution of the separated enantiomers. |

Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity. The enantiomers are separated on a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. gcms.cz Prior to analysis, the analyte may require derivatization to increase its volatility and improve chromatographic behavior. For 2-amino-1-phenylethanol, both the amino and hydroxyl groups can be derivatized.

The separation is highly dependent on the column temperature, carrier gas flow rate, and the specific cyclodextrin derivative used as the CSP. Slow temperature ramps (1-2°C/min) are often employed to achieve baseline separation of the enantiomers. gcms.cz

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Derivatized Cyclodextrin (e.g., Rt-βDEXsm) | Creates a chiral environment for enantioselective interactions. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column dimensions for high-resolution GC. |

| Carrier Gas | Hydrogen or Helium | Transports the analyte through the column. |

| Oven Temperature Program | 40°C (hold 1 min) to 230°C at 2°C/min | Controls analyte volatility and interaction with the CSP, affecting retention and resolution. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive detection for organic compounds. |

Advanced Spectroscopic Methods for Stereochemical Assignment and Mechanistic Characterization

While chromatography separates enantiomers, advanced spectroscopic techniques are required to determine the absolute configuration (the actual R/S assignment) and to study the intricate details of their structure and interactions.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and provides a unique spectral fingerprint for each enantiomer. wikipedia.org A key advantage of VCD is that the absolute configuration of a molecule like (S)-2-Amino-1-phenylethanol can be unequivocally determined by comparing the experimentally measured spectrum with a spectrum predicted by ab initio quantum mechanical calculations. wikipedia.org This combined experimental and theoretical approach has become a powerful tool for assigning absolute configurations to chiral molecules in solution. ru.nl The presence of numerous vibrational bands across the infrared spectrum provides rich structural information, making VCD a robust method for stereochemical analysis.

2D-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For complex stereochemical assignments, two-dimensional (2D) NMR techniques are invaluable. While standard 1D-NMR spectra of enantiomers are identical, in the presence of a chiral solvating agent (CSA), diastereomeric complexes are formed that can be distinguished by NMR. nih.gov

Recent research has demonstrated the use of chiral metal-oxide cluster capsules as CSAs for the enantioselective recognition of amino alcohols, including 2-amino-1-phenylethanol, in aqueous solutions. nih.gov By observing the chemical shift differences (Δδ) between the enantiomers in the ¹H NMR spectrum upon addition of the chiral host, it is possible to quantify the enantiomeric excess. nih.gov For example, interactions between 2-amino-1-phenylethanol enantiomers and a chiral {Mo₁₃₂} Keplerate cluster resulted in discernible chemical shift differences, allowing for chiral discrimination. nih.gov

Furthermore, derivatizing the amino alcohol with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), creates diastereomers whose NMR spectra can be analyzed to determine the absolute configuration of the original alcohol. researchgate.net

Advanced Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions and is used to determine molecular weight and elemental composition. In advanced MS, fragmentation patterns are analyzed to elucidate the structure of the molecule. libretexts.org For 2-amino-1-phenylethanol, electron ionization (EI) would lead to a molecular ion peak, which may be weak. libretexts.orgmiamioh.edu Key fragmentation pathways for amino alcohols include:

α-cleavage: The bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group can break. The predominant fragmentation is often the cleavage of the largest group attached to the α-carbon. miamioh.edu

Loss of water: A neutral loss of 18 Da corresponding to the elimination of a water molecule is a common fragmentation pathway for alcohols. libretexts.orgwhitman.edu

Amine-related fragmentation: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. miamioh.edu

The resulting fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound. While standard MS does not differentiate between enantiomers, it can be coupled with chiral chromatography (e.g., GC-MS or LC-MS) to provide both separation and mass identification.

Molecularly Imprinted Polymers (MIPs) for Enantioselective Separation in Research

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. cam.ac.uk This "molecular memory" allows MIPs to selectively rebind the template, making them highly effective materials for enantioselective separations. mdpi.com

In the context of this compound, a MIP would be created by polymerizing functional and cross-linking monomers in the presence of the (S)-enantiomer, which acts as the template. After polymerization, the template is removed, leaving behind cavities that preferentially bind this compound over its (R)-enantiomer.

Research on the closely related compound phenylpropanolamine has demonstrated the viability of this approach. nih.gov In that study, MIPs were prepared using methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linker. The resulting polymer particles were packed into HPLC columns and used as a chiral stationary phase. nih.gov These MIP-based columns showed significant separation factors for the enantiomers, ranging from 1.8 to 3.8, confirming the high selectivity of the imprinted sites. nih.gov The performance of MIPs is influenced by the choice of monomers, the solvent used during polymerization (porogen), and the template-monomer ratio.

| Component | Example Material | Function |

|---|---|---|

| Template | This compound | Directs the formation of stereospecific binding sites. |

| Functional Monomer | Methacrylic Acid (MAA) | Forms a complex with the template via non-covalent interactions (e.g., hydrogen bonding). |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer matrix, fixing the functional monomers around the template. |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction. |

| Porogen (Solvent) | Chloroform or Toluene | Solubilizes the components and influences the morphology of the final polymer. |

The application of MIPs as selective sorbents in solid-phase extraction (SPE) or as stationary phases in chromatography represents a powerful and customizable approach for the enantioselective separation and analysis of this compound in research settings. cam.ac.ukmdpi.com

Emerging Research Directions and Future Perspectives for S 2 Amino 1 Phenylethanol

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch manufacturing to continuous flow processing to enhance efficiency, safety, and scalability. mitsui.com (S)-2-Amino-1-phenylethanol, as a key pharmaceutical intermediate, is a prime candidate for synthesis using these modern techniques. fishersci.ca The integration of its production with flow chemistry offers significant advantages over conventional batch methods. gillsprocess.commanufacturingchemist.com

Continuous flow systems, which involve pumping reagents through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.com This precise control is crucial for stereoselective reactions involved in the synthesis of chiral amino alcohols, minimizing side reactions and improving product purity. pharmoutsourcing.com The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, allowing for the safe execution of highly exothermic reactions that are often challenging to manage in large batch reactors. almacgroup.com

Key benefits of applying continuous processing to the synthesis of this compound include:

Enhanced Safety: Flow chemistry minimizes the volume of hazardous reagents and energetic intermediates at any given time, significantly reducing the risks associated with thermal runaways or unstable species. manufacturingchemist.com

Improved Yield and Quality: Precise control over residence time and temperature leads to higher selectivity and yield, with fewer impurities and greater batch-to-batch consistency. contractpharma.com

Scalability: Scaling up production in a flow system is often a matter of running the process for a longer duration ("scaling out") or by adding parallel reactor lines ("numbering up"), which is more straightforward and cost-effective than transitioning from laboratory glassware to large-scale batch reactors. almacgroup.comcontractpharma.com

Process Intensification: Telescoping multiple reaction steps into a single, continuous sequence without isolating intermediates can dramatically shorten production timelines and reduce waste. rsc.org

Recent advancements have demonstrated the successful continuous synthesis of various vicinal amino alcohols, paving the way for similar scalable processes for this compound. rsc.orgnih.gov These systems often employ packed-bed reactors with immobilized catalysts or enzymes, or continuous stirred-tank reactors (CSTRs) for reactions involving solids. pharmoutsourcing.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Complex, requires re-optimization | Simpler (Scaling-out, Numbering-up) |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Heat Transfer | Often inefficient | Highly efficient |

| Process Control | Less precise | Precise control of parameters |

| Footprint | Large | Compact |

Exploration of Novel Catalytic Domains and Reaction Types

The chiral scaffold of this compound is a foundational element in the development of new asymmetric catalysts. myskinrecipes.com Its enantiopure structure allows it to serve as a precursor to a diverse array of chiral ligands that can induce stereoselectivity in metal-catalyzed reactions. bldpharm.com Research is actively exploring the modification of its amino and hydroxyl groups to create novel catalytic domains capable of mediating new types of chemical transformations with high efficiency and enantioselectivity.

Derivatives of this compound are particularly prominent in the synthesis of oxazoline-containing ligands, such as phosphino-oxazolines (PHOX ligands). These P,N-ligands have proven to be highly effective in a variety of asymmetric reactions due to the distinct electronic properties of the "soft" phosphorus and "hard" nitrogen donor atoms. nih.gov Furthermore, bis(oxazolinyl) ligands derived from this amino alcohol have been successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov

Emerging research focuses on utilizing these tailored ligands in novel reaction types:

Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes featuring chiral β-amino alcohol ligands derived from structures similar to this compound are effective catalysts for the asymmetric reduction of imines, producing chiral amines with high enantiomeric excess. mdpi.com

C(sp²)–H Carbonylation: Cobalt-catalyzed reactions using phenylglycinol derivatives demonstrate the ability to achieve highly regioselective carbonylation of C-H bonds while preserving the original stereochemistry of the chiral backbone. acs.org

Radical-Polar Crossover Reactions: Novel chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to synthesize β-amino alcohols, showcasing the potential for creating complex chiral structures. westlake.edu.cn

Direct Aminohydroxylation: Iron-based catalysts have been used for the direct synthesis of unprotected 2-amino-1-phenylethanols from alkenes, representing a significant step towards more atom-economical processes. nih.gov

The modular nature of this compound allows for systematic tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of catalysts for specific substrates and reaction types. nih.gov

Computational Design and Predictive Modeling of this compound-Based Systems

The empirical, trial-and-error approach to developing chiral catalysts is gradually being supplemented and guided by computational chemistry. Predictive modeling offers a powerful tool to accelerate the design of more efficient catalytic systems based on the this compound scaffold. By simulating molecular interactions and reaction pathways, researchers can gain deep mechanistic insights and rationally design ligands with enhanced performance.

Computational strategies are being applied in several key areas:

Ligand Design and Optimization: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the three-dimensional structure of metal-ligand complexes. This allows for the in-silico evaluation of how modifications to the this compound backbone affect the geometry and electronic properties of the catalytic active site.

Transition State Modeling: A crucial aspect of asymmetric catalysis is understanding the transition states of the enantioselective step. Computational modeling can elucidate the interactions between the catalyst, substrates, and reagents in the transition state, explaining the origin of enantioselectivity. This knowledge can then be used to design ligands that further stabilize the desired transition state, leading to higher enantiomeric excess.